molecular formula C15H11I4NO4 B13843610 alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide

alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide

Cat. No.: B13843610
M. Wt: 776.87 g/mol
InChI Key: UBVLGDFYKKXFOZ-UHFFFAOYSA-N
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Description

alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide: is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide involves several steps, starting with the iodination of phenolic compounds. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination. The hydroxyl groups are introduced through subsequent reactions involving hydrolysis and esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include deiodinated derivatives, quinones, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone metabolism and other iodine-dependent processes. The hydroxyl groups may also contribute to its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,3’,5’-Tetraiodo Thyrolactic Acid
  • 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

Uniqueness

alpha-Hydroxy-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methyl-benzeneacetamide is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11I4NO4

Molecular Weight

776.87 g/mol

IUPAC Name

2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylacetamide

InChI

InChI=1S/C15H11I4NO4/c1-20-15(23)12(21)6-2-10(18)14(11(19)3-6)24-7-4-8(16)13(22)9(17)5-7/h2-5,12,21-22H,1H3,(H,20,23)

InChI Key

UBVLGDFYKKXFOZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)O

Origin of Product

United States

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